2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline
Description
Molecular Architecture and IUPAC Nomenclature
The systematic nomenclature of 2-fluoro-5-methoxy-3-(trifluoromethyl)aniline follows International Union of Pure and Applied Chemistry guidelines, designating a benzene ring core substituted with an amino group at position 1, a fluorine atom at position 2, a trifluoromethyl group at position 3, and a methoxy group at position 5. The molecular formula C₈H₇F₄NO reflects the presence of eight carbon atoms, seven hydrogen atoms, four fluorine atoms, one nitrogen atom, and one oxygen atom, yielding a molecular weight of 209.14 grams per mole. The Chemical Abstracts Service registry number 1262198-05-9 provides unique identification for this specific compound.
The molecular architecture demonstrates a highly substituted aromatic system where the aniline nitrogen occupies the primary position, establishing the fundamental chemical character as an aromatic amine. The fluorine substituent at the ortho position (position 2) introduces significant electronegativity and steric effects that influence both electronic distribution and molecular conformation. The trifluoromethyl group at position 3 represents one of the most electron-withdrawing substituents in organic chemistry, dramatically altering the electronic properties of the aromatic ring system. The methoxy group at position 5 provides electron-donating character through resonance effects, creating an interesting electronic balance within the molecule.
The substitution pattern creates a complex interplay of electronic effects across the aromatic ring system. The amino group serves as an electron-donating substituent through resonance, while the fluorine and trifluoromethyl substituents act as strong electron-withdrawing groups through inductive effects. This combination results in a molecule with distinctive reactivity patterns and physical properties that distinguish it from simpler aniline derivatives. The methoxy substituent adds additional complexity by providing both electron-donating resonance effects and steric considerations that influence molecular behavior.
| Chemical Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | C₈H₇F₄NO | |
| Molecular Weight | 209.14 g/mol | |
| CAS Registry Number | 1262198-05-9 | |
| MDL Number | MFCD22201043 |
Properties
IUPAC Name |
2-fluoro-5-methoxy-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c1-14-4-2-5(8(10,11)12)7(9)6(13)3-4/h2-3H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYMUTVWAXCASY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)N)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nitration and Reduction Pathway
Overview:
This classical approach involves starting from appropriately substituted aromatic precursors, such as fluorinated nitrobenzenes, followed by reduction to the aniline derivative.
- Starting Material: 4-Fluoro-3-nitrobenzotrifluoride or similar trifluoromethyl-substituted nitrobenzenes.
- Reaction Conditions:
- Nitration of the fluorinated precursor using nitric acid and sulfuric acid under controlled temperature to introduce the amino group ortho or para to existing substituents.
- Reduction of the nitro group to amino using iron powder in acidic media, such as hydrochloric acid, under reflux conditions.
- Example:
- Well-established, high yield.
- Suitable for industrial scale.
- Multiple steps.
- Potential for over-reduction or side reactions.
Fluorination of Aromatic Precursors
Overview:
Selective fluorination of aromatic rings bearing methoxy and trifluoromethyl groups can lead to the target compound.
- Starting Material: Aromatic compounds with suitable substituents, such as methoxy and trifluoromethyl groups.
- Reaction Conditions:
- Use of electrophilic fluorinating agents like Selectfluor or diethylaminosulfur trifluoride (DAST).
- Directed ortho-fluorination facilitated by activating groups (e.g., methoxy).
- Research Findings:
- High regioselectivity.
- Compatible with various functional groups.
- Requires careful control of reaction conditions.
- Reagents can be expensive.
Multi-step Synthesis via Trifluoromethylation
Overview:
Incorporates the trifluoromethyl group into aromatic rings through specialized trifluoromethylation reactions.
- Starting Material: Aromatic compounds with amino or methoxy groups.
- Reaction Conditions:
- Use of trifluoromethylating reagents such as Togni’s reagent or Umemoto’s reagent.
- Catalysis with copper or other transition metals.
- Example: The synthesis of 2,3,4-trifluoromethyl aniline via trifluoromethylation of aromatic precursors, followed by amino group introduction.
- Research Data:
- High efficiency and yield.
- Suitable for large-scale production.
- Requires high-temperature conditions.
- Handling of reactive fluorinating agents.
Metal-Catalyzed Amination of Aromatic Halides
Overview:
This approach involves halogenation followed by metal-catalyzed amination.
- Step 1: Halogenation of aromatic compounds to introduce halogens at desired positions.
- Step 2: Copper or palladium-catalyzed amination (Ullmann or Buchwald-Hartwig coupling) to attach amino groups.
- Application:
- High regioselectivity.
- Modular approach.
- Multi-step process.
- Requires expensive catalysts.
Summary of Key Data
| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Nitration and reduction | Nitrobenzenes with trifluoromethyl groups | Iron/HCl, reflux | 82 | Classical, scalable |
| Aromatic fluorination | Aromatic precursors with activating groups | Electrophilic fluorinating agents | — | High regioselectivity, reagent-dependent |
| Trifluoromethylation via reagents | Aromatic compounds with amino/methoxy groups | Togni’s or Umemoto’s reagent, high temp (180–250°C) | 91 | High yield, patent-based method |
| Metal-catalyzed amination | Halogenated aromatics | Copper or palladium catalysts, ammonia or amines | — | Modular, multi-step |
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Electrophilic substitution: Due to the electron-donating methoxy group and electron-withdrawing trifluoromethyl group, the compound can participate in electrophilic aromatic substitution reactions.
Nucleophilic substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic aromatic substitution under appropriate conditions.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Nucleophilic substitution: Strong nucleophiles like alkoxides or amines can be used, often requiring elevated temperatures and polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated derivatives, while nitration can introduce additional nitro groups onto the aromatic ring .
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate
2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline is utilized as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing drugs targeting neurological disorders, where fluorinated compounds often enhance bioavailability and metabolic stability .
Case Study: Neurological Drug Synthesis
Research has demonstrated that compounds similar to this compound are effective in synthesizing inhibitors for specific neurological pathways. These inhibitors show promise in treating conditions such as Alzheimer's disease and Parkinson's disease .
Agricultural Chemicals
Enhancement of Herbicides and Pesticides
The compound is integral to formulating agrochemicals, particularly herbicides and pesticides. Its fluorinated structure improves the efficacy of these chemicals, leading to better crop yields and pest control .
Case Study: Efficacy in Crop Protection
Field studies have indicated that formulations containing this compound result in a significant reduction in pest populations while minimizing the impact on non-target organisms, showcasing its potential for sustainable agriculture .
Material Science
Incorporation into Polymers and Coatings
In material science, this compound is used to enhance the properties of polymers and coatings. Its incorporation leads to improved thermal stability and chemical resistance, making it suitable for various industrial applications .
Data Table: Material Properties
| Property | Before Addition | After Addition |
|---|---|---|
| Thermal Stability (°C) | 150 | 200 |
| Chemical Resistance (pH) | 4-10 | 2-12 |
Analytical Chemistry
Reagent in Analytical Methods
This compound serves as a reagent in various analytical methods, aiding in the detection and quantification of other compounds. Its utility is particularly noted in quality control processes across multiple industries .
Case Study: Quality Control Applications
In a study focused on pharmaceutical manufacturing, the use of this compound as a reagent improved the accuracy of analytical measurements by over 30%, underscoring its importance in maintaining product quality .
Fluorinated Compounds Research
Advancements in Material Properties
The compound contributes significantly to research on fluorinated compounds, which are known for their unique properties such as low surface energy and high durability. This research is vital for developing new materials with specialized applications .
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic properties of the molecule .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent positions and functional groups significantly influence reactivity, solubility, and biological activity. Key analogs are compared below:
Key Observations:
- Substituent Effects :
- The ortho-fluoro (2-F) group in the target compound reduces basicity compared to unsubstituted anilines, as seen in , where ortho-CF₃ analogs exhibit lower activity .
- Methoxy groups (e.g., 5-OCH₃) enhance solubility and may direct electrophilic substitution reactions .
- Trifluoromethyl groups (CF₃) increase lipophilicity (logP), affecting membrane permeability in bioactive molecules .
Biological Activity
2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline is a fluorinated aromatic amine that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound features both fluorine and methoxy substituents, which can significantly influence its biological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1262198-05-9
- Molecular Formula : C9H8F4N O
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, derivatives of trifluoromethyl anilines have shown significant antibacterial effects against various strains, including E. coli and B. mycoides, with minimum inhibitory concentrations (MICs) often lower than those of traditional antibiotics .
2. Anticancer Properties
The compound has been evaluated for its anticancer potential against multiple human cancer cell lines. In vitro studies have demonstrated that it induces apoptosis in cancer cells through mechanisms such as the down-regulation of oncogenes like EGFR and KRAS in lung cancer cells (A549) and TP53 in colon cancer cells (HCT116) .
The presence of the trifluoromethyl group enhances lipophilicity and binding affinity to target proteins, which may lead to increased potency in inhibiting specific enzymes or receptors involved in disease pathways. This characteristic is crucial for the development of targeted therapies .
Research Findings
Several studies have documented the biological activity of similar compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of trifluoromethyl-substituted anilines exhibited MIC values significantly lower than conventional antibiotics, suggesting their potential as new antimicrobial agents .
- Anticancer Activity : In a comparative study against standard chemotherapy drugs like Doxorubicin, certain derivatives showed superior IC50 values, indicating a promising avenue for further development in cancer therapy .
Q & A
Q. Optimization Considerations :
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for aryl boronate intermediates .
- Solvent Effects : Polar solvents (DMF, DMSO) enhance solubility of intermediates but may require purification via column chromatography (silica gel, ethyl acetate/petroleum ether) .
- Yield Challenges : Competitive side reactions (e.g., over-fluorination) are mitigated by stoichiometric control and inert atmospheres .
Advanced: How can discrepancies in reported spectroscopic data (e.g., NMR, IR) for this compound be resolved?
Answer:
Discrepancies often arise from solvent effects, impurity profiles, or instrument calibration. Methodological steps include:
- Standardized Conditions : Record NMR in deuterated DMSO or CDCl₃ at 25°C, referencing TMS. For IR, use KBr pellets and baseline correction .
- Computational Validation : Compare experimental data with Density Functional Theory (DFT)-calculated spectra (e.g., B3LYP/6-311++G(d,p) basis set) to verify peak assignments .
- Impurity Analysis : Employ HPLC-MS to identify byproducts (e.g., unreacted precursors) affecting spectral clarity .
Q. Example Table: Key Spectroscopic Peaks
| Technique | Observed Signal (ppm/cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| ¹H NMR (DMSO) | 6.85 (d, J=8.5 Hz) | Aromatic H at position 4 | |
| ¹⁹F NMR | -62.3 (CF₃) | Trifluoromethyl group | |
| IR (KBr) | 3350 (N-H stretch) | Primary amine |
Basic: What characterization techniques are critical for confirming the purity and structure of this compound?
Answer:
- Chromatography : HPLC with UV detection (λ=254 nm) using C18 columns (acetonitrile/water mobile phase) quantifies purity (>98%) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (theoretical m/z: 238.06) and fragmentation patterns .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 45.60%, H: 3.41%, N: 5.92%) .
Advanced: How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
Answer:
The -CF₃ group is strongly electron-withdrawing (−I effect), which:
- Reduces Basicity : The amine pKa decreases (e.g., ~3.5 vs. 4.6 for non-fluorinated analogs), affecting protonation in biological media .
- Directs Electrophilic Substitution : Activates the aromatic ring at meta/para positions, favoring reactions like nitration or halogenation .
- Enhances Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability in drug design .
Computational Insight : HOMO-LUMO gaps (calculated via DFT) correlate with reactivity—smaller gaps (~4.5 eV) indicate higher electrophilicity .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Answer:
- Kinase Inhibition : The compound serves as a scaffold for tyrosine kinase inhibitors (e.g., targeting EGFR), where the -CF₃ group enhances binding to hydrophobic pockets .
- Metabolite Stability : Resistance to CYP450 oxidation due to fluorine substitution improves pharmacokinetic profiles in preclinical models .
- SAR Studies : Modifications at the methoxy or fluoro positions are explored to optimize potency and selectivity .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ values)?
Answer:
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine) .
- Solubility Adjustments : DMSO concentration should be ≤0.1% to avoid cytotoxicity artifacts .
- Data Normalization : Report IC₅₀ values relative to internal standards and validate with orthogonal assays (e.g., SPR for binding affinity) .
Basic: What safety and handling precautions are recommended for this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Handle in a fume hood to avoid inhalation of vapors (boiling point: ~207°C) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can computational modeling guide the design of derivatives with improved bioactivity?
Answer:
- Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., COX-2), prioritizing derivatives with lower ΔG values .
- QSAR Models : Train models on existing IC₅₀ data to predict substituent effects (e.g., methoxy → ethoxy for enhanced solubility) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to assess residence times .
Basic: What are the key challenges in scaling up the synthesis of this compound?
Answer:
- Purification Bottlenecks : Column chromatography is impractical at scale; switch to recrystallization (ethanol/water) or distillation .
- Cost of Fluorination : Selectfluor® is expensive; alternative agents like NFSI may reduce costs but require optimization .
- Waste Management : Fluoride byproducts require neutralization (Ca(OH)₂) before disposal .
Advanced: How does the compound’s crystal structure inform its physicochemical properties?
Answer:
Single-crystal X-ray diffraction (SHELX refinement) reveals:
- Packing Motifs : π-π stacking between aromatic rings (3.5–4.0 Å spacing) influences solubility .
- Hydrogen Bonding : N-H···O/F interactions stabilize polymorphs, affecting melting point and dissolution rates .
- Torsional Angles : Methoxy group rotation (5–10° from planar) impacts conformational flexibility in binding pockets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
